Cas no 1363404-99-2 (2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl)

2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl Chemical and Physical Properties
Names and Identifiers
-
- 2-METHYL-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE 2HCL
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazinedihydrochloride
- 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
- 1363404-99-2
- 2-METHYL-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRAZINE DIHYDROCHLORIDE
- AKOS024015507
- MFCD21607250
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine2HCl
- EN300-6748344
- AS-36237
- 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl
-
- MDL: MFCD21607250
- Inchi: 1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H
- InChI Key: RHWFNLDKGCUWMR-UHFFFAOYSA-N
- SMILES: Cl.Cl.N12C=C(C)N=C1CNCC2
Computed Properties
- Exact Mass: 209.0486528g/mol
- Monoisotopic Mass: 209.0486528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8
2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M222055-5mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl |
1363404-99-2 | 5mg |
$ 65.00 | 2022-06-04 | ||
TRC | M222055-2.5mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2HCl |
1363404-99-2 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A099002635-1g |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride |
1363404-99-2 | 97% | 1g |
954.00 USD | 2021-05-31 | |
Enamine | EN300-6748344-5.0g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride |
1363404-99-2 | 95% | 5g |
$2692.0 | 2023-05-30 | |
abcr | AB447169-1g |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 2HCl; . |
1363404-99-2 | 1g |
€1447.60 | 2025-03-19 | ||
Ambeed | A580946-100mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride |
1363404-99-2 | 98% | 100mg |
$205.0 | 2024-04-24 | |
1PlusChem | 1P00HV24-250mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine2HCl |
1363404-99-2 | 96% | 250mg |
$342.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF578-5-10g |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
1363404-99-2 | 95% | 10g |
¥19126.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF578-5-1g |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
1363404-99-2 | 95% | 1g |
¥3818.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF578-5-500.0mg |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
1363404-99-2 | 95% | 500.0mg |
¥2551.0000 | 2024-07-28 |
2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl Related Literature
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl
Introduction to 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl (CAS No. 1363404-99-2)
2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine 2HCl is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1363404-99-2, has garnered attention due to its unique structural properties and potential applications in drug development. The imidazopyrazine core structure of this molecule presents a promising scaffold for the synthesis of bioactive agents, particularly those targeting neurological and cardiovascular disorders.
The chemical name 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine 2HCl underscores its molecular composition, which includes a tetrahydroimidazo[1,2-a]pyrazine ring system substituted with a methyl group at the 2-position and hydrochloride salt form. This structural motif is known for its ability to interact with various biological targets, making it a valuable candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine 2HCl has emerged as a compound of interest in this context. Its imidazopyrazine core is structurally similar to several known bioactive molecules that have shown promise in preclinical studies. The presence of the methyl group at the 2-position introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity.
One of the most compelling aspects of 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine 2HCl is its potential as a scaffold for drug discovery. The imidazopyrazine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Researchers have been particularly interested in its potential to interact with enzymes and receptors involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. The hydrochloride salt form enhances the solubility of the compound, facilitating its use in various experimental settings.
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine 2HCl involves multi-step organic reactions that require precise control over reaction conditions. The tetrahydroimidazo[1,2-a]pyrazine ring system is typically constructed through cyclization reactions involving appropriate precursors. The introduction of the methyl group at the 2-position can be achieved through alkylation reactions or other functional group transformations. The final step involves converting the free base into its hydrochloride salt form to improve stability and solubility.
In academic research circles, 1363404-99-2 has been studied for its pharmacokinetic properties. Understanding how this compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for assessing its potential as a therapeutic agent. Preliminary studies suggest that 1363404-99-2 exhibits moderate oral bioavailability and undergoes metabolic pathways that can be further explored to enhance its pharmacological profile.
The field of medicinal chemistry has seen significant advancements in computational methods for drug design and virtual screening. These tools have enabled researchers to rapidly identify promising candidates like 1363404-99-2 based on their structural features and predicted biological activities. High-throughput screening (HTS) campaigns have been conducted to evaluate the compound's interaction with various biological targets,including enzymes and receptors relevant to neurological diseases.
One notable area of research involving 1363404-99-2 is its potential as an antioxidant agent. Oxidative stress plays a critical role in the pathogenesis of many diseases,including neurodegenerative disorders and cardiovascular conditions. Studies have shown that imidazopyrazine derivatives can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The methyl-substituted tetrahydroimidazo[1,2-a]pyrazine core of 1363404-99-2 may enhance these antioxidant properties,making it a candidate for therapeutic intervention.
The development of novel drug candidates often involves collaboration between academic researchers、pharmaceutical companies,and regulatory agencies。The compound 1363404-99-2 has attracted interest from several research groups due to its unique structural features and potential therapeutic applications。Preclinical studies are ongoing to evaluate its safety profile、pharmacokinetics,and efficacy in animal models。These studies are essential steps toward determining whether this compound can progress to human clinical trials.
The hydrochloride salt form of 1363404-99-2 offers several advantages for pharmaceutical applications。Improved solubility enhances drug delivery,making it more suitable for oral administration or formulation into injectable solutions。Additionally,the stability of the hydrochloride salt ensures that the compound remains viable during storage and transportation,which is critical for commercialization。
In conclusion, 1363404-99-2 represents a promising compound in pharmaceutical research with significant potential for further development。Its unique structural features、predicted biological activities,and favorable physicochemical properties make it an attractive candidate for drug discovery efforts targeting neurological disorders、cardiovascular diseases,and other conditions where oxidative stress plays a role。As research continues,this compound may contribute to the development of novel therapeutic agents that address unmet medical needs。
1363404-99-2 (2-Methyl-5,6,7,8-tetrahydroimidazo1,2-Apyrazine 2HCl) Related Products
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
